molecular formula C29H23NO B093791 Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- CAS No. 15183-53-6

Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-

Cat. No. B093791
CAS RN: 15183-53-6
M. Wt: 401.5 g/mol
InChI Key: AIQRYNNWKFBTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- is a novel compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the proliferation of cancer cells by blocking the cell cycle at various stages.

Biochemical And Physiological Effects

Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve the antioxidant status of cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-. One of the most important directions is the development of new analogs with improved solubility and potency. Another direction is the investigation of the compound's mechanism of action to gain a better understanding of its anti-cancer activity. Additionally, the compound's potential applications in other fields, such as anti-inflammatory and anti-microbial agents, should be explored. Finally, the compound's in vivo efficacy and toxicity should be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- is a multi-step process that involves the reaction of 9-fluorenone with 2,2-diphenylazetidine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with ethyl magnesium bromide to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl- has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory, anti-microbial, and anti-oxidant properties.

properties

CAS RN

15183-53-6

Product Name

Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-

Molecular Formula

C29H23NO

Molecular Weight

401.5 g/mol

IUPAC Name

3-ethyl-1,3-diphenylspiro[azetidine-4,9'-fluorene]-2-one

InChI

InChI=1S/C29H23NO/c1-2-28(21-13-5-3-6-14-21)27(31)30(22-15-7-4-8-16-22)29(28)25-19-11-9-17-23(25)24-18-10-12-20-26(24)29/h3-20H,2H2,1H3

InChI Key

AIQRYNNWKFBTSB-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCC1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5)C6=CC=CC=C6

synonyms

3-Ethyl-1,3-diphenylspiro[azetidine-2,9'-[9H]fluoren]-4-one

Origin of Product

United States

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